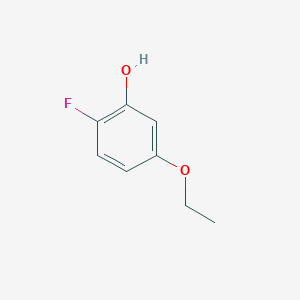

5-Ethoxy-2-fluorophenol

Vue d'ensemble

Description

5-Ethoxy-2-fluorophenol is an organic compound with the molecular formula C8H9FO2 It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by an ethoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-fluorophenol can be achieved through several methods. One common approach involves the ethoxylation of 2-fluorophenol. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of ethyl iodide to introduce the ethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification, such as distillation or recrystallization, to ensure the desired product’s purity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethoxy-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The fluorine atom can be reduced under specific conditions to yield the corresponding hydroxy compound.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of 5-ethoxy-2-fluoroquinone.

Reduction: Formation of 2-hydroxy-5-ethoxyphenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Ethoxy-2-fluorophenol exhibits several promising therapeutic activities due to its unique chemical structure. The incorporation of fluorine into organic compounds often enhances their biological activity, metabolic stability, and lipophilicity, making them suitable for drug development.

Antiviral Properties

Research has shown that fluorinated compounds can exhibit significant antiviral activities. For instance, studies have indicated that derivatives of fluorinated phenols can inhibit the replication of viruses such as HIV and Hepatitis B virus (HBV) with effective concentrations (EC50) comparable to established antiviral drugs . The presence of the ethoxy group in this compound may further enhance its bioactivity through improved interaction with viral proteins.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A study demonstrated that similar fluorinated phenolic compounds displayed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Material Science Applications

The unique properties of this compound make it suitable for use in the development of advanced materials.

Fluorescent Dyes

Fluorinated compounds are increasingly used in the synthesis of fluorescent dyes due to their enhanced optical properties. This compound can be incorporated into dye scaffolds to improve fluorescence intensity and stability under various conditions, which is crucial for applications in biological imaging and diagnostics .

Polymer Chemistry

In polymer science, the incorporation of fluorinated monomers like this compound into polymer matrices can enhance thermal stability and chemical resistance. Such polymers are valuable in coatings and materials exposed to harsh environments.

Environmental Analysis

This compound is also relevant in environmental chemistry, particularly in the analysis of pollutants.

Detection of Contaminants

Fluorinated phenols are used as standards in high-resolution mass spectrometry for the detection of per- and polyfluoroalkyl substances (PFAS) in environmental samples. The compound's distinct spectral characteristics allow for accurate identification and quantification in complex matrices .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study evaluated a series of fluorinated phenolic compounds, including this compound, for their antiviral efficacy against HIV. The results indicated that certain substitutions significantly enhanced antiviral potency, suggesting potential pathways for drug development targeting viral infections.

Case Study 2: Environmental Monitoring

In a project aimed at assessing PFAS contamination in water sources, this compound was utilized as a reference compound during mass spectrometric analysis. The findings revealed critical insights into the prevalence of fluorinated pollutants and their degradation products in natural water systems.

Mécanisme D'action

The mechanism by which 5-Ethoxy-2-fluorophenol exerts its effects involves interactions with specific molecular targets. For instance, its phenolic group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The fluorine atom’s presence can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

2-Fluorophenol: Lacks the ethoxy group, making it less hydrophobic.

5-Ethoxyphenol: Lacks the fluorine atom, affecting its electronic properties.

2-Ethoxyphenol: Has the ethoxy group at a different position, altering its reactivity.

Uniqueness: 5-Ethoxy-2-fluorophenol’s combination of an ethoxy group and a fluorine atom provides a unique balance of hydrophobicity and electronic properties, making it distinct from its analogs. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.

Activité Biologique

5-Ethoxy-2-fluorophenol is a compound that has garnered attention for its potential biological activities, particularly in the context of enzymatic inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an ethoxy group and a fluorine atom on a phenolic ring. The synthesis typically involves:

- Starting Material : 2-Ethoxyphenol.

- Reagents : A fluorinating agent is used under controlled conditions to achieve selectivity at the desired position on the aromatic ring.

The general reaction can be represented as follows:

This synthesis allows for the creation of derivatives with varying biological properties, enhancing its applicability in pharmacology and agrochemicals.

Enzymatic Inhibition

Research indicates that this compound acts as a competitive inhibitor in various enzymatic reactions. Its structural similarity to naturally occurring phenolic compounds enables it to interact effectively with biological targets. Notably, studies have explored its role in:

- Dopamine Metabolism : It has been investigated for its potential therapeutic implications in neurodegenerative diseases such as Parkinson's disease due to its influence on neurotransmitter pathways.

- Binding Affinity : The compound exhibits significant binding affinity with enzymes involved in catecholamine metabolism, which is critical for maintaining normal neurological function.

Antimicrobial and Anti-inflammatory Properties

Similar compounds have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties. Additionally, preliminary studies indicate potential anti-inflammatory effects , although further research is required to elucidate these mechanisms.

Case Studies and Research Findings

-

Inhibition of Enzymatic Pathways :

- A study highlighted the compound's effectiveness as an inhibitor in dopamine metabolic pathways, showcasing its potential role in treating conditions associated with dopamine dysregulation.

-

Antimicrobial Activity :

- In vitro tests revealed that compounds structurally related to this compound showed efficacy against Gram-positive and Gram-negative bacterial strains, indicating a promising avenue for development as an antimicrobial agent.

-

Therapeutic Implications :

- The compound's interaction with neurotransmitter systems suggests applications in neuropharmacology, particularly concerning mood disorders and neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzymatic Inhibition | Competitive inhibition in dopamine metabolism | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Potential effects noted; further studies needed |

Propriétés

IUPAC Name |

5-ethoxy-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUNNTMPQKRXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592420 | |

| Record name | 5-Ethoxy-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577793-66-9 | |

| Record name | 5-Ethoxy-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.